Cellular Chemotaxis Selectivity: Peptide G Exhibits Differential Neutrophil-Specific Recruitment Compared to Pan-Leukocyte fMLP
Peptide G demonstrates a restricted chemotactic profile characterized by potent neutrophil chemoattraction with weaker activity toward dendritic cells, while showing no detectable chemotactic response in T-cells, B-cells, monocytes, natural killer cells, or granulocytes [1]. In contrast, the reference FPR agonist fMLP induces broad-spectrum chemotaxis across multiple phagocyte populations and has been extensively documented to stimulate robust chemotactic responses in monocytes, macrophages, and neutrophils alike [2]. This differential selectivity profile indicates that Peptide G engages the FPR signaling axis with a distinct cellular specificity that diverges from the pan-leukocyte recruitment characteristic of fMLP and related formylated tripeptides.
| Evidence Dimension | Cell-type chemotactic selectivity profile |
|---|---|
| Target Compound Data | Potent chemoattractant for neutrophils; weaker for dendritic cells; not chemotactic for T-cells, B-cells, monocytes, NK cells, or granulocytes |
| Comparator Or Baseline | fMLP (N-Formyl-Met-Leu-Phe): potent chemoattractant for neutrophils, monocytes, and macrophages |
| Quantified Difference | Qualitative difference in cellular recruitment spectrum (restricted vs. broad) |
| Conditions | In vitro chemotaxis assays across multiple leukocyte subsets |
Why This Matters
Researchers requiring neutrophil-selective chemotaxis without concurrent monocyte or broad leukocyte recruitment may preferentially select Peptide G to reduce confounding multi-cell-type activation.
- [1] Differentially Expressed Protein Information. Peptide G entry. OrgXenomics Database, IDRBLab. View Source
- [2] Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062. View Source
